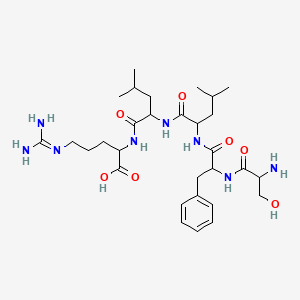
4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group at the 4’ position and a fluorine atom at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl typically involves the bromination of 3-fluoro-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors. This method involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or dichloromethane. The reactants are mixed and passed through a pipeline reactor under controlled temperature and illumination conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, amines, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Materials Science: Utilized in the preparation of advanced materials, such as liquid crystals and polymers, due to its biphenyl structure.
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl is primarily based on its ability to participate in electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, allowing the compound to react with nucleophiles. The fluorine atom can influence the electronic properties of the biphenyl ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
4’-(Bromomethyl)-1,1’-biphenyl: Lacks the fluorine atom, resulting in different electronic properties.
4’-(Chloromethyl)-3-fluoro-1,1’-biphenyl: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
4’-(Bromomethyl)-3-chloro-1,1’-biphenyl: Contains a chlorine atom instead of a fluorine atom, affecting its chemical behavior.
Uniqueness
4’-(Bromomethyl)-3-fluoro-1,1’-biphenyl is unique due to the presence of both a bromomethyl group and a fluorine atom. This combination allows for a wide range of chemical reactions and modifications, making it a versatile compound in organic synthesis and materials science .
Properties
Molecular Formula |
C13H10BrF |
|---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C13H10BrF/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,9H2 |
InChI Key |
KOWOTSMQGLEODL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)

![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13393871.png)




![(S)-N-(1-Indanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13393905.png)

![N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13393911.png)


